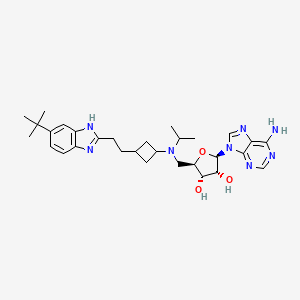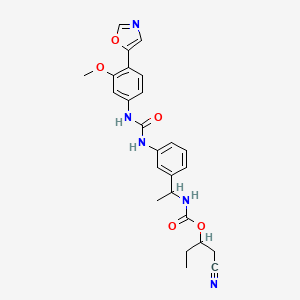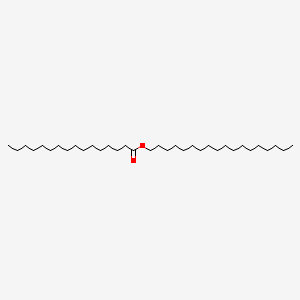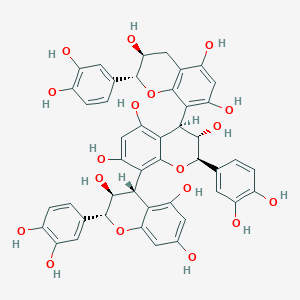
Procyanidin C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is naturally found in various plants, including grape seeds, wine, barley, malt, beer, Betula species, Pinus radiata, Potentilla viscosa, Salix caprea, and Cryptomeria japonica . Procyanidin C2 is known for its potent antioxidant properties and has been studied for its potential health benefits and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procyanidin C2 can be synthesized through a stereoselective synthesis of benzylated catechin trimer under intermolecular condensation. This process involves using equimolar amounts of dimeric catechin nucleophile and monomeric catechin electrophile, catalyzed by silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF4) .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as grape seeds and other plant materials. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Procyanidin C2 undergoes various chemical reactions, including oxidation, reduction, and condensation reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Condensation: Condensation reactions involve the formation of new bonds between this compound and other molecules, often catalyzed by acids or bases.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as complex condensation products with other phenolic compounds .
Scientific Research Applications
Procyanidin C2 has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural antioxidant in food and cosmetic formulations to prevent oxidation and extend shelf life .
Biology:
- Studied for its potential to modulate immune responses by increasing tumor necrosis factor-alpha (TNF-α) secretion in macrophages .
Medicine:
- Investigated for its therapeutic potential in treating androgenic alopecia by promoting hair growth when applied topically .
- Explored for its anti-inflammatory, antibacterial, and anti-tumor properties, making it a candidate for treating various diseases, including Alzheimer’s disease, diabetes, rheumatoid arthritis, tumors, and obesity .
Industry:
Mechanism of Action
Procyanidin C2 exerts its effects through multiple mechanisms:
Antioxidant Activity:
- This compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress .
Immune Modulation:
- It modulates the immune response by increasing the secretion of tumor necrosis factor-alpha (TNF-α) and enhancing the activity of macrophages .
Gut Microbiota Regulation:
Comparison with Similar Compounds
Procyanidin C2 is part of a larger family of procyanidins, which include various oligomeric and polymeric forms. Similar compounds include:
Procyanidin B1: A dimeric procyanidin with antioxidant and anti-inflammatory properties.
Procyanidin B2: Another dimeric procyanidin known for its potential health benefits, including anti-inflammatory and anti-tumor activities.
Procyanidin A2: An A-type procyanidin with unique interflavanoid bonds, exhibiting strong antioxidant properties.
Uniqueness of this compound: this compound is unique due to its trimeric structure, which provides distinct biological activities and higher potency compared to its dimeric counterparts. Its ability to modulate immune responses and promote hair growth sets it apart from other procyanidins .
Properties
CAS No. |
37064-31-6 |
|---|---|
Molecular Formula |
C45H38O18 |
Molecular Weight |
866.8 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |
InChI Key |
MOJZMWJRUKIQGL-WNCKYJNFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


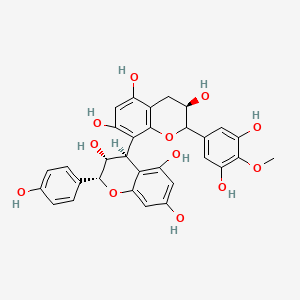
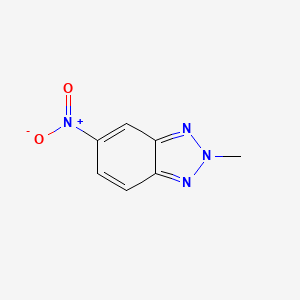
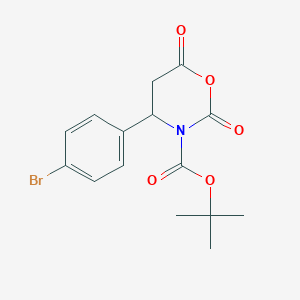
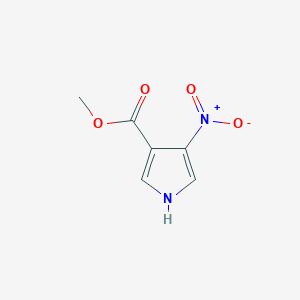
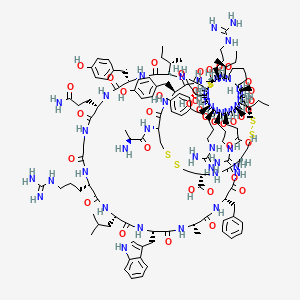
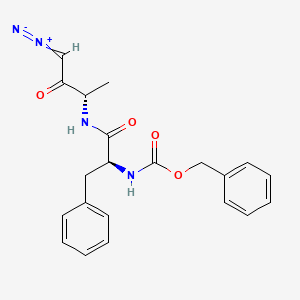
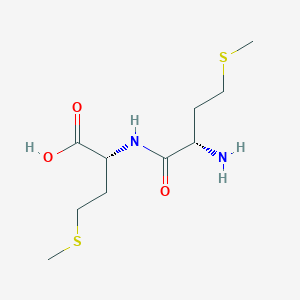
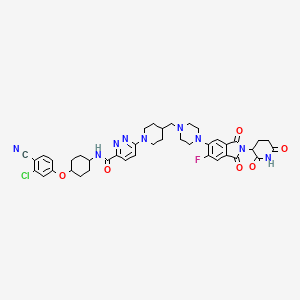
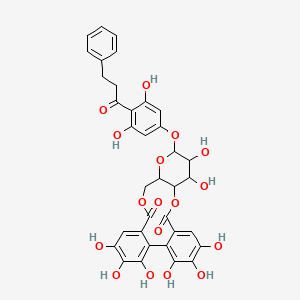
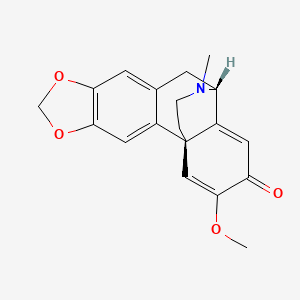
![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B8270094.png)
